1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione
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Overview
Description
1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its tricyclic structure, which includes fused benzene rings and a cyclopentane ring. The presence of multiple aromatic rings makes it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and pharmacology .
Preparation Methods
The synthesis of 1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione typically involves multi-step organic reactions. One common synthetic route includes the reaction of propargylic alcohol tethered methylenecyclopropanes with mesyl chloride in the presence of triethylamine, leading to cascade cyclization . This method allows for the rapid construction of the cyclopenta[b]naphthalene framework under mild conditions without the use of transition metals, making it suitable for gram-scale synthesis .
Chemical Reactions Analysis
1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups can be introduced into the aromatic rings.
Addition: The compound can undergo addition reactions with reagents like hydrogen or halogens, leading to the formation of new products
Scientific Research Applications
1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and optoelectronic devices
Mechanism of Action
The mechanism of action of 1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione involves its interaction with molecular targets through various pathways. The compound can form van-der-Waals complexes and undergo addition reactions with radicals, leading to isomerization and ring closures. These reactions are often accompanied by the elimination of atomic hydrogen and aromatization, which contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione can be compared with other similar compounds, such as:
- 3H-cyclopenta[a]naphthalene
- 1H-cyclopenta[a]naphthalene
- Fluorene
These compounds share similar structural features, including fused aromatic rings and a cyclopentane ring. this compound is unique due to its specific substitution pattern and the presence of a benzylidene group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
394737-90-7 |
---|---|
Molecular Formula |
C26H16O3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-benzylidene-1-phenyl-1H-cyclopenta[b]naphthalene-2,4,9-trione |
InChI |
InChI=1S/C26H16O3/c27-24-18-13-7-8-14-19(18)25(28)23-21(17-11-5-2-6-12-17)26(29)20(22(23)24)15-16-9-3-1-4-10-16/h1-15,21H |
InChI Key |
FGPCTLXGAAFELN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C(C3=C2C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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